molecular formula C23H28N2O4S B5147758 4-[3-(4-benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine

4-[3-(4-benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine

Cat. No.: B5147758
M. Wt: 428.5 g/mol
InChI Key: LDAWNLRYLIADHF-UHFFFAOYSA-N
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Description

4-[3-(4-Benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine is a complex organic compound that features a morpholine ring, a benzylpiperidine moiety, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with benzenesulfonyl chloride to form the intermediate 4-benzylpiperidine-1-carbonyl benzenesulfonyl chloride. This intermediate is subsequently reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[3-(4-Benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analogue with similar pharmacological properties.

    3-(4-Benzylpiperidine-1-carbonyl)phenylboronic acid: Shares the benzylpiperidine moiety but has different functional groups.

    4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide: A more complex analogue with additional functional groups

Uniqueness

4-[3-(4-Benzylpiperidine-1-carbonyl)benzenesulfonyl]morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c26-23(24-11-9-20(10-12-24)17-19-5-2-1-3-6-19)21-7-4-8-22(18-21)30(27,28)25-13-15-29-16-14-25/h1-8,18,20H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAWNLRYLIADHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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